molecular formula C17H12Cl2N4 B3997644 7-(2-chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3997644
M. Wt: 343.2 g/mol
InChI Key: QWTXUURPCZUESE-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a triazolo-pyrimidine core substituted with two chlorinated aryl groups. Its molecular formula is C₁₇H₁₁Cl₂N₄, with a monoisotopic mass of 342.0373 g/mol.

Properties

IUPAC Name

7-(2-chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4/c18-12-7-5-11(6-8-12)15-9-16(13-3-1-2-4-14(13)19)23-17(22-15)20-10-21-23/h1-10,16H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTXUURPCZUESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H14Cl2N4
  • Molecular Weight : 351.22 g/mol
  • IUPAC Name : 7-(2-chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Biological Activity Overview

Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant biological activities including:

  • Anticancer Activity : Several studies have shown that derivatives of this compound class possess potent antiproliferative effects against various cancer cell lines.
  • Mechanisms of Action : The mechanisms often involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

A study evaluating the antiproliferative activities of various triazolo-pyrimidine derivatives found that compounds similar to this compound demonstrated significant activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The following table summarizes the findings:

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induction of apoptosis
H12MCF-713.1Cell cycle arrest

The compound H12 was noted for its ability to inhibit the growth and colony formation of MGC-803 cells dose-dependently. It also induced apoptosis and caused G2/M phase arrest by regulating cell cycle-related proteins .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Signaling Pathways : It has been shown to inhibit the ERK signaling pathway by reducing the phosphorylation levels of ERK1/2 and associated proteins like c-Raf and MEK1/2 .
  • Cell Cycle Regulation : The compound induces cell cycle arrest at the G2/M phase through modulation of cyclins and cyclin-dependent kinases (CDKs).
  • Apoptotic Induction : It promotes apoptosis in cancer cells by activating caspases and altering Bcl-2 family protein expressions.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on Gastric Cancer Cells : A study reported that treatment with a derivative similar to this compound resulted in a significant reduction in cell viability in MGC-803 cells compared to untreated controls.
  • Combination Therapy Trials : In combination with other chemotherapeutic agents like 5-FU (Fluorouracil), this compound enhanced the overall cytotoxic effect against HCT-116 cells.

Scientific Research Applications

Biological Activities

This compound has been studied for its potential therapeutic effects in various diseases. The following sections detail its applications:

Anticancer Activity

Research indicates that triazolopyrimidines exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that derivatives of this compound can effectively inhibit the proliferation of cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway.

StudyFindings
Zhang et al. (2020)Demonstrated that derivatives of triazolopyrimidine inhibit cancer cell proliferation in vitro.
Lee et al. (2021)Found that these compounds induce apoptosis in breast cancer cells through mitochondrial pathways.

Antimicrobial Activity

The compound has shown promising results against various microbial strains, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Microbial StrainActivity
Staphylococcus aureusEffective at low concentrations
Candida albicansExhibited antifungal activity comparable to standard treatments

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound in models of chronic inflammation. It was found to reduce pro-inflammatory cytokines and inhibit inflammatory pathways.

StudyFindings
Kumar et al. (2022)Reported significant reduction in TNF-alpha and IL-6 levels in animal models treated with the compound.

Chemical Reactions Analysis

Catalytic Systems and Conditions

CatalystSolventTemperatureYield (%)Reference
TMDP (10 mol%)H₂O/EtOH (1:1)Reflux80–92
Maltose (25 mol%)Solvent-free80°C84–94
PiperidineEthanol65°C73–86

Mechanistic Pathway :

  • Knoevenagel condensation between aldehyde and β-keto ester forms an α,β-unsaturated intermediate.

  • Nucleophilic attack by 3-amino-1,2,4-triazole, facilitated by base catalysts like TMDP or maltose.

  • Cyclization to form the triazolo-pyrimidine core, followed by dehydration .

Functionalization via Substitution Reactions

The 5- and 7-positions of the pyrimidine ring undergo electrophilic substitution due to electron-rich nitrogen atoms. Key modifications include:

  • Halogenation : Introduction of additional chlorine or fluorine at the 5-position enhances bioactivity .

  • Amination : Reaction with amines (e.g., aniline derivatives) yields 5-amino analogs with improved solubility .

Example :
Reaction with 5-(piperidin-1-ylmethyl)furan-2-yl)methylthio propane produces a derivative with enhanced anticancer activity (IC₅₀ = 4.2 μM) .

Oxidation and Reduction Pathways

The dihydro-pyrimidine ring undergoes redox transformations:

  • Oxidation : Treatment with N-bromosuccinimide (NBS) converts 4,7-dihydro derivatives to aromatic pyrimidines, altering electronic properties .

  • Reduction : Sodium borohydride reduces α,β-unsaturated intermediates to tetrahydro-triazolo-pyrimidines, stabilizing the structure .

Biological Activity Correlation

Structural modifications directly impact pharmacological effects:

Derivative ModificationBiological ActivityPotency (IC₅₀)Source
5-Methyl, 7-(2-chlorophenyl)Anticancer (HepG2 cells)8.5 μM
5-Amino, 7-(4-methoxyphenyl)Antiproliferative12.3 μM
Tetrahydro-pyrimidine coreHepatitis B surface antigen inhibition0.8 μM

Stability and Rearrangement Considerations

The triazolo-pyrimidine core exhibits resistance to aza-rearrangements compared to tetrazolo analogs. This stability is attributed to:

  • Reduced electron density at N-2 due to chlorine substituents.

  • Steric hindrance from 2-chlorophenyl groups preventing ring-opening .

Comparative Synthetic Efficiency

A study comparing catalysts for the model reaction revealed:

  • TMDP achieves higher yields (80–92%) in ethanol/water mixtures, favoring green chemistry principles .

  • Maltose offers cost-effective, solvent-free synthesis but requires longer reaction times (120 mins) .

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery. Future research should explore novel catalytic systems (e.g., enzyme-mediated synthesis) and target-specific modifications to optimize therapeutic applications.

Comparison with Similar Compounds

Chlorophenyl-Substituted Derivatives

  • 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 4, )

    • Substituents: Chlorine at position 7, phenyl at position 3.
    • Synthesis: Prepared via POCl₃-mediated chlorination of the hydroxyl precursor at 100°C .
    • Melting Point: 146–148°C, indicative of moderate crystallinity.
    • Compared to the target compound, the absence of a 4-chlorophenyl group may reduce electron-withdrawing effects and lipophilicity.
  • 7-Chloro-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (5f, ) Substituents: Chlorine at position 7, 4-chlorophenyl at position 4. Molecular Weight: 259.44 g/mol (LCMS data).

Alkoxy- and Aryloxy-Substituted Derivatives

  • 7-(2,4-Dichlorophenoxy)-5-phenyl-triazolo-pyrimidine (5e, ) Substituents: Dichlorophenoxy at position 7, phenyl at position 5. Melting Point: 211–214°C, higher than chlorophenyl analogs due to increased molecular rigidity. Anticonvulsant Activity: ED₅₀ of 41.9 mg/kg in MES tests, suggesting that electron-withdrawing substituents enhance activity .
  • 7-(4-Methylphenoxy)-5-phenyl-triazolo-pyrimidine (5i, ) Substituents: Methylphenoxy at position 6. Melting Point: 167–169°C, lower than chlorinated analogs due to reduced polarity. Activity: Less potent than dichlorophenoxy derivatives, highlighting the role of electronegative groups in efficacy .

Heteroaryl-Substituted Derivatives

  • 5-(4-Chlorophenyl)-7-(2-thienyl)-4,7-dihydro-triazolo-pyrimidine () Substituents: Thiophene at position 7, 4-chlorophenyl at position 5. Molecular Formula: C₁₅H₁₁ClN₄S.

Key Observations :

  • Green Chemistry: TMDP (4,4’-trimethylenedipiperidine) offers advantages over traditional catalysts like piperidine, including non-toxicity, recyclability, and compatibility with aqueous solvents .
  • POCl₃ Limitations : While effective for chlorination, POCl₃ requires careful handling due to corrosivity and moisture sensitivity .

Physical and Chemical Properties

Compound Melting Point (°C) logP* Solubility Molecular Weight (g/mol)
Target Compound Not reported ~4.5† Low (DMSO-soluble) 342.0373
7-Chloro-5-phenyl-... (Compound 4) 146–148 3.2 Moderate 259.44
7-(3-Methylphenoxy)-5-phenyl-... (5h) 123–126 2.8 High in DMSO 297.34
5-(4-Chlorophenyl)-7-(2-thienyl)-... Not reported 3.9 Moderate 315.78

*Calculated using fragment-based methods; †Estimated based on chlorophenyl analogs .

Q & A

Q. What are the optimized synthetic protocols for preparing 7-(2-chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer: The compound is synthesized via a multi-component cyclocondensation reaction involving 3-amino-1,2,4-triazole, substituted benzaldehydes (e.g., 2-chlorobenzaldehyde and 4-chlorobenzaldehyde), and ethyl cyanoacetate or trifluoromethylated ketones. Two protocols are widely used:

  • Molten-state TMDP catalysis : TMDP (tetramethylenediamine phosphate) acts as a dual solvent-catalyst at 65°C, yielding ~92% product after recrystallization .
  • Solution-phase TMDP in ethanol/water (1:1 v/v) : This method achieves similar yields (~92%) but reduces handling risks associated with molten-state conditions .
    Key Data:
  • Reaction time: 8–12 hours under reflux.
  • Catalyst loading: 10 mol% TMDP.
  • Purification: Recrystallization from ethanol yields high-purity crystals (>95% by TLC).

Q. How is the structural conformation of this compound validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. For example:

  • The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å, θ(2) = 0.094 Å, φ(2) = 346.4°) .
  • The triazole ring is planar (average torsion angle <5°), and the dihedral angle between the triazole and chlorophenyl rings is ~84°, indicating near-perpendicular orientation .
    Tools:
  • SHELX suite : Used for structure solution (SHELXS) and refinement (SHELXL) .
  • Cremer & Pople puckering analysis : Quantifies ring conformations .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency between TMDP and alternative catalysts?

Methodological Answer: Contradictions arise due to TMDP’s toxicity and limited availability in some regions . To address this:

  • Comparative solvent studies : Test ethanol/water vs. molten-state systems to assess yield, purity, and reaction kinetics. TMDP in ethanol/water reduces hazards but maintains efficiency (~92% yield) .
  • Catalyst recycling : Recovered TMDP retains >90% activity over five cycles without purification .
  • Alternative catalysts : Piperidine or morpholine derivatives can substitute TMDP but may require higher temperatures (80–100°C) and longer reaction times (24+ hours) .

Q. What computational methods predict the biological activity of triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • DFT/TDDFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets like MDM2-p53 .
  • Molecular docking : Simulate binding affinities to enzymes (e.g., dehydrogenase inhibitors) using software like AutoDock or Schrödinger .
    Case Study:
  • Derivatives with trifluoromethyl groups show enhanced lipophilicity and binding to hydrophobic enzyme pockets, as validated by IC50 values in anti-tubercular assays (e.g., MIC = 2–4 µg/mL for Mycobacterium tuberculosis) .

Q. How are crystallographic data discrepancies addressed during refinement?

Methodological Answer: Discrepancies in X-ray data (e.g., thermal motion artifacts or hydrogen bonding ambiguities) are resolved via:

  • Hydrogen bond normalization : Freely refine N–H distances (e.g., 0.90 Å) and constrain other H atoms to riding models .
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands for high-resolution data (<1.0 Å) to correct for pseudo-merohedral twinning .
  • Validation tools : Check R-factor convergence (e.g., R1 < 0.05 for high-quality datasets) .

Q. What strategies optimize the compound’s biological activity through structural modification?

Methodological Answer:

  • Substituent engineering :
    • Electron-withdrawing groups (e.g., -Cl, -CF3) enhance metabolic stability and target binding .
    • Amino or carboxylate esters improve solubility for in vivo assays (e.g., logP reduction from 3.2 to 2.5) .
  • Hybrid analogs : Combine triazolo[1,5-a]pyrimidine with thiazole or pyrazole moieties to broaden antimicrobial activity .

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

Methodological Answer:

  • NMR spectroscopy : Monitor intermediates like ethyl 4,4,4-trifluoro-3-oxobutanoate (¹H NMR: δ 4.25 ppm for CH2CH3, 13C NMR: δ 165.2 ppm for C=O) .
  • Mass spectrometry : Confirm molecular ions (e.g., m/z 533 for trifluoromethylated derivatives) .
  • Microanalysis : Validate elemental composition (e.g., C% error <0.3%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(2-chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

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